molecular formula C14H20N2O2 B14918551 1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one

1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one

Cat. No.: B14918551
M. Wt: 248.32 g/mol
InChI Key: DSBCPZLJKVWPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a propanone moiety.

Preparation Methods

The synthesis of 1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-methoxyphenyl)piperazine with propanone under specific reaction conditions. The reaction is typically carried out in the presence of a catalyst, such as Yb(OTf)3, in acetonitrile to form the desired product . The intermediate product, 3-(4-(3-methoxyphenyl)piperazin-1-yl)propan-1-ol, can be purified by recrystallization from optimized solvents, which is beneficial for large-scale production .

Chemical Reactions Analysis

1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of amphetamines . This compound can also act as a nonselective serotonin receptor agonist, which contributes to its pharmacological effects . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one can be compared with other similar compounds, such as 1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one and 1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-one. These compounds share a similar piperazine core structure but differ in the position of the methoxy group on the phenyl ring. The unique positioning of the methoxy group in this compound contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C14H20N2O2/c1-3-14(17)16-9-7-15(8-10-16)12-5-4-6-13(11-12)18-2/h4-6,11H,3,7-10H2,1-2H3

InChI Key

DSBCPZLJKVWPEK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC

Origin of Product

United States

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